

Application Notes and Protocols: Creation and Use of a Non-Degradable SASS6 Mutant

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone in the intricate process of centriole duplication.[1][2][3] As a fundamental component of the cartwheel structure, SASS6 provides the scaffold for the nine-fold symmetry of centrioles.[3][4] The expression and stability of SASS6 are meticulously regulated throughout the cell cycle to ensure the faithful duplication of centrosomes, once and only once per cell cycle.[5][6]

Levels of SASS6 protein oscillate, accumulating at the onset of S phase to initiate procentriole formation and undergoing degradation at the end of mitosis and in early G1 phase.[5][6] This degradation is mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, in conjunction with its co-activator Cdh1 (FZR1).[2][7][8] The APC/C-Cdh1 complex recognizes a conserved KEN box motif within the C-terminus of SASS6, targeting it for proteasomal degradation.[5][6]

Disruption of this tightly regulated degradation process, through the creation of a non-degradable SASS6 mutant, provides a powerful tool to investigate the consequences of SASS6 stabilization. Such mutants typically lack the KEN box domain, rendering them resistant to APC/C-Cdh1-mediated degradation.[6][9] The resulting stable expression of SASS6 throughout the cell cycle can lead to centrosome amplification, a hallmark of many cancers, and has been shown to promote increased ciliogenesis and cell invasion.[6][10][11]



These application notes provide detailed protocols for the creation of a non-degradable SASS6 mutant, its expression in mammalian cells, and the subsequent analysis of its effects on centrosome number, cell cycle progression, and cellular phenotypes.

Data Presentation

Table 1: Quantitative Effects of Non-Degradable SASS6 (SAS-6ND) Expression

Parameter	Control Cells	SAS-6ND Expressing Cells	Fold Change	Reference
Ciliated Cells (%)	Varies by cell type and conditions	Increased	>1.5-fold	[6][11]
Invasive Cells (Normalized)	1.0	>2.0	>2-fold	[6][11]
Nuclear YAP/Cytoplasmic YAP Ratio	Baseline	Increased	Significant increase	[11][12]
Centrosome Amplification (% of cells with >2 centrosomes)	<10%	>30%	>3-fold	[13]
CTGF mRNA levels (relative)	1.0	>20	>20-fold	[14]
CYR61 mRNA levels (relative)	1.0	>20	>20-fold	[14]

Note: The exact quantitative values can vary depending on the cell line, expression level of the mutant, and experimental conditions.





Signaling Pathway and Experimental Workflow Diagrams SASS6 Degradation Pathway

APC/C-Cdh1 Complex Cdh1 Ubiquitin activates APC/C recognized by ubiquitinates SASS6 contains targeted to 26S Proteasome **KEN Box** results in Degraded SASS6

SASS6 Degradation Pathway

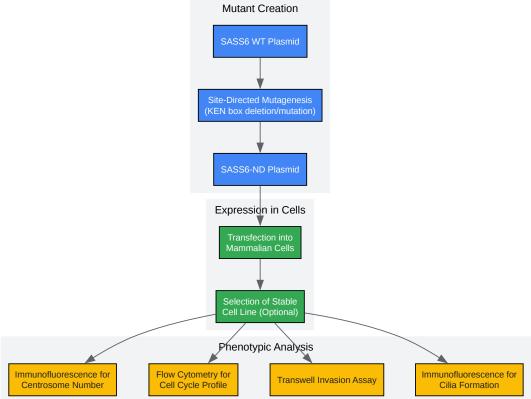
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Caption: APC/C-Cdh1 mediated degradation of SASS6 via KEN box recognition.



Experimental Workflow for Creating and Analyzing a Non-Degradable SASS6 Mutant

Workflow for Non-Degradable SASS6 Mutant Analysis



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Caption: Experimental workflow for generating and characterizing a non-degradable SASS6 mutant.

Experimental Protocols

Creation of a Non-Degradable SASS6 Mutant by Site-Directed Mutagenesis

This protocol is based on commercially available kits like the QuikChangeTM Site-Directed Mutagenesis Kit.[15][16]

1.1. Primer Design:

- Design forward and reverse primers that are complementary to the template plasmid DNA.
- The primers should contain the desired mutation to delete or alter the KEN box sequence of SASS6.
- Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.[15]
- The mutation should be in the middle of the primer with at least 10-15 complementary bases on both sides.[17]
- The primers should have a GC content of at least 40% and terminate in one or more C or G bases.[17]

1.2. PCR Amplification:

- · Set up the PCR reaction as follows:
 - 5 μL of 10x reaction buffer
 - \circ 1 μ L of dNTP mix (10 mM)
 - 1.25 μL of forward primer (10 μM)
 - 1.25 μL of reverse primer (10 μM)



- 1 μL of template DNA (5-50 ng)
- 1 μL of high-fidelity DNA polymerase (e.g., PfuUltra)
- Add nuclease-free water to a final volume of 50 μL.
- Perform PCR using the following cycling conditions:
 - Initial denaturation: 95°C for 1 minute.
 - 18 cycles of:
 - Denaturation: 95°C for 50 seconds.
 - Annealing: 60°C for 50 seconds.
 - Extension: 68°C for 1 minute per kb of plasmid length.
 - Final extension: 68°C for 7 minutes.[17]

1.3. Dpnl Digestion:

- Add 1 μL of DpnI restriction enzyme to the PCR product.
- Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[17]

1.4. Transformation:

- Transform competent E. coli cells with 1-2 μL of the DpnI-treated PCR product.
- Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

1.5. Verification:

- Pick several colonies and grow overnight cultures.
- Isolate the plasmid DNA using a miniprep kit.



Verify the presence of the desired mutation by DNA sequencing.

Expression of Non-Degradable SASS6 in Mammalian Cells

2.1. Cell Culture and Transfection:

- Culture mammalian cells (e.g., U2OS, RPE-1, HeLa) in appropriate media.
- For transient transfection, seed cells in 6-well plates or on coverslips to reach 70-90% confluency on the day of transfection.
- Transfect cells with the SASS6-ND plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- For stable cell line generation, transfect cells and select with the appropriate antibiotic.

Analysis of Centrosome Amplification by Immunofluorescence

This protocol is a general guideline and may require optimization for specific cell types and antibodies.[18][19]

3.1. Cell Preparation:

- Grow cells on sterile glass coverslips in a 24-well plate.
- Fix the cells in ice-cold methanol for 10 minutes at -20°C.
- Wash the cells three times with PBS.

3.2. Immunostaining:

- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.



- Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin, centrin)
 diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[19]
- · Wash the cells three times with PBS.
- Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
- · Wash the cells three times with PBS.
- Counterstain the nuclei with DAPI (1 μg/mL in PBS) for 5 minutes.
- · Wash twice with PBS.
- 3.3. Microscopy and Quantification:
- Mount the coverslips on microscope slides using an anti-fade mounting medium.
- Image the cells using a fluorescence or confocal microscope.
- Quantify the number of centrosomes per cell in at least 100 cells for each condition.[20]

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of DNA content to determine cell cycle distribution.[21][22]

4.1. Cell Preparation:

- Harvest cells by trypsinization and wash with PBS.
- Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.

4.2. Staining:

- · Wash the fixed cells with PBS.
- Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide, 50 μg/mL) and RNase A (100 μg/mL) in PBS.



- Incubate for 30 minutes at room temperature in the dark.
- 4.3. Flow Cytometry:
- Analyze the stained cells using a flow cytometer.
- Collect data from at least 10,000 cells per sample.
- Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Cell Synchronization (Optional)

To study the effects of the non-degradable SASS6 mutant at specific cell cycle stages, cell synchronization can be employed.

- 5.1. Double Thymidine Block for G1/S Synchronization:[23][24]
- Treat cells with 2 mM thymidine for 18 hours.
- Wash the cells with PBS and release them into fresh medium for 9 hours.
- Add 2 mM thymidine again and incubate for 17 hours.
- Release the cells from the second block by washing with PBS and adding fresh medium.
 Cells will proceed synchronously through the cell cycle.
- 5.2. BrdU Labeling to Track S-phase Cells:[20][21][25]
- Pulse-label asynchronous cells with 10 μM Bromodeoxyuridine (BrdU) for a short period (e.g., 30 minutes).
- Wash the cells and chase with fresh medium for different time points.
- Fix and co-stain for BrdU incorporation and a protein of interest to analyze S-phase-specific events.

Conclusion



The generation and analysis of a non-degradable SASS6 mutant offer a valuable approach to understanding the critical role of regulated protein degradation in maintaining cellular homeostasis. The protocols outlined here provide a framework for researchers to investigate the downstream consequences of SASS6 stabilization, including its impact on centrosome integrity, cell cycle control, and the acquisition of cancer-associated phenotypes. These studies are crucial for elucidating the molecular mechanisms underlying centrosome amplification and may reveal novel therapeutic targets for cancers characterized by centrosomal abnormalities.

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